Hypoglycemic agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

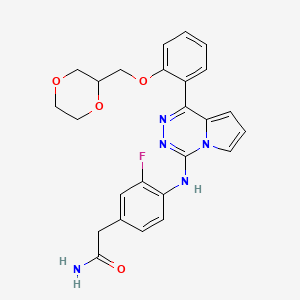

C25H24FN5O4 |

|---|---|

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

2-[4-[[1-[2-(1,4-dioxan-2-ylmethoxy)phenyl]pyrrolo[1,2-d][1,2,4]triazin-4-yl]amino]-3-fluorophenyl]acetamide |

InChI |

InChI=1S/C25H24FN5O4/c26-19-12-16(13-23(27)32)7-8-20(19)28-25-30-29-24(21-5-3-9-31(21)25)18-4-1-2-6-22(18)35-15-17-14-33-10-11-34-17/h1-9,12,17H,10-11,13-15H2,(H2,27,32)(H,28,30) |

Clé InChI |

HMVGORSDUCHZCR-UHFFFAOYSA-N |

SMILES canonique |

C1COC(CO1)COC2=CC=CC=C2C3=NN=C(N4C3=CC=C4)NC5=C(C=C(C=C5)CC(=O)N)F |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tolbutamide in Pancreatic β-Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tolbutamide is a first-generation sulfonylurea, an oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the reduction of blood glucose levels, which is achieved by stimulating the release of insulin (B600854) from pancreatic β-cells.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning Tolbutamide's action within the pancreatic β-cell, supported by quantitative data and detailed experimental methodologies. For this guide, Tolbutamide will be referred to as "Hypoglycemic Agent 1."

Core Mechanism of Action in Pancreatic β-Cells

The insulinotropic action of Tolbutamide is initiated by its interaction with a specific protein complex on the surface of the pancreatic β-cell. This interaction triggers a cascade of electrochemical events, culminating in the exocytosis of insulin.

Binding to the Sulfonylurea Receptor 1 (SUR1)

The primary molecular target of Tolbutamide is the Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[2] The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four SUR1 subunits. Tolbutamide binds with high affinity to a specific site on the SUR1 subunit, which is believed to be located in the C-terminal set of its transmembrane domains.

Inhibition of the K-ATP Channel and Membrane Depolarization

Under resting, low-glucose conditions, K-ATP channels are open, allowing an efflux of potassium (K+) ions that maintains a hyperpolarized state of the β-cell membrane. The binding of Tolbutamide to SUR1 induces a conformational change that closes the K-ATP channel. This inhibition of K+ efflux leads to an accumulation of positive charge inside the cell, causing the cell membrane to depolarize.

Activation of Voltage-Gated Calcium Channels (VGCCs)

The depolarization of the β-cell membrane triggers the opening of voltage-gated L-type calcium channels (VGCCs).

Calcium Influx and Insulin Exocytosis

Opening of VGCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is the critical triggering signal for insulin exocytosis. Elevated cytoplasmic Ca2+ promotes the fusion of insulin-containing secretory granules with the plasma membrane, releasing insulin into the bloodstream.

Signaling Pathway Diagram

Caption: Signaling cascade of Tolbutamide in pancreatic β-cells.

Quantitative Data Summary

The interaction of Tolbutamide with the K-ATP channel and its subsequent effects on β-cell function have been quantified in numerous studies. The following tables summarize key quantitative parameters.

Table 1: Tolbutamide Binding Affinity and Channel Inhibition

| Parameter | Species / System | Value | Reference(s) |

|---|---|---|---|

| Ki (Inhibition Constant) | Cloned mouse β-cell K-ATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes | ~5 µM | |

| IC50 (Half-maximal inhibitory concentration) | K-ATP channel current in human pancreatic β-cells (whole-cell patch) | 18 µM |

| IC50 | K-ATP channel current in rat β-cells (inside-out patch) | 0.8 µM | |

Table 2: Effective Concentrations for Physiological Responses

| Parameter | Species / System | Condition | Value (EC50) | Reference(s) |

|---|---|---|---|---|

| [Ca2+]i Rise | Mouse islet cells | 4 mM Glucose | ~14 µM | |

| [Ca2+]i Rise | Mouse islet cells | 5 mM Glucose | ~4 µM | |

| Insulin Secretion | Perifused mouse islets | 7 mM Glucose | ~5 µM |

| Anion Conductance | Isolated rat β-cells | Glucose-dependent | 85 µM | |

Key Experimental Protocols

The elucidation of Tolbutamide's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

Electrophysiology: Patch-Clamp Technique

This technique is used to measure the ion flow through the K-ATP channel and assess the inhibitory effect of Tolbutamide.

-

Objective: To measure the activity of single K-ATP channels or whole-cell K-ATP currents in response to Tolbutamide.

-

Cell Preparation: Pancreatic islets are isolated from rodents by collagenase digestion. The islets are then dispersed into single β-cells by gentle trituration and plated on glass coverslips for 1-2 days. Alternatively, Xenopus oocytes are co-injected with mRNA encoding the Kir6.2 and SUR1 subunits.

-

Recording Configuration:

-

Inside-Out Patch: A micropipette is sealed to the cell membrane, and then retracted to excise a small patch of membrane, exposing the intracellular face of the channel to the bath solution. This allows for direct application of ATP and Tolbutamide to the channel.

-

Whole-Cell: The micropipette ruptures the cell membrane after sealing, allowing for measurement of the sum of currents from all channels in the cell. Tolbutamide is applied via the external perfusion solution.

-

-

Solutions: The pipette solution typically contains a potassium salt (e.g., KCl) to carry the current, while the bath solution mimics the extracellular or intracellular environment. For inside-out patches, the bath solution will contain varying concentrations of ATP, ADP, and Tolbutamide.

-

Data Analysis: The current flowing through the channels is recorded. For Tolbutamide, a dose-response curve is generated by applying increasing concentrations of the drug and measuring the percentage of channel inhibition to calculate the IC50 or Ki.

Intracellular Calcium Imaging

This method visualizes and quantifies the changes in cytoplasmic free Ca2+ concentration following β-cell stimulation with Tolbutamide.

-

Objective: To measure the relative or absolute change in [Ca2+]i in response to Tolbutamide.

-

Cell Preparation: Isolated islets or dispersed β-cells are prepared as described above and plated on glass-bottom dishes.

-

Dye Loading: The cells are incubated with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active Fura-2 inside the cell.

-

Imaging: The cells are mounted on an inverted microscope equipped for fluorescence imaging. The cells are perifused with a buffer solution containing varying concentrations of glucose and Tolbutamide. Fura-2 is alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence intensities (at ~510 nm) is calculated. This ratio is proportional to the [Ca2+]i.

-

Data Analysis: The fluorescence ratio is plotted over time. The amplitude, frequency, and duration of Ca2+ oscillations or the peak [Ca2+]i increase in response to Tolbutamide are quantified. Dose-response curves can be generated by exposing cells to different drug concentrations.

Insulin Secretion Assay (Islet Perifusion)

This assay directly measures the amount of insulin released from intact pancreatic islets in response to stimulation by Tolbutamide.

-

Objective: To quantify the dynamics and dose-dependency of Tolbutamide-stimulated insulin secretion.

-

Islet Preparation: Pancreatic islets are isolated and hand-picked to ensure purity. A batch of islets (e.g., 50-100) is placed in a perifusion chamber.

-

Perifusion: The islets are continuously supplied with a warmed (37°C) and gassed (95% O2, 5% CO2) physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.

-

Stimulation: The composition of the perifusion buffer is changed at specific time points to include different concentrations of glucose and Tolbutamide.

-

Sample Collection: The effluent from the chamber is collected in fractions at regular intervals (e.g., every 1-2 minutes).

-

Quantification: The insulin concentration in each collected fraction is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The rate of insulin secretion is plotted against time. The total amount of insulin released during the stimulation period and the dose-response relationship for Tolbutamide are calculated.

Experimental Workflow Diagram

Caption: A typical workflow for investigating Tolbutamide's β-cell effects.

Conclusion

The mechanism of action for Tolbutamide (this compound) in pancreatic β-cells is a well-defined pathway centered on the inhibition of the K-ATP channel. By binding to the SUR1 subunit, it initiates membrane depolarization, leading to Ca2+ influx and subsequent exocytosis of insulin. The quantitative understanding of this mechanism, derived from electrophysiological, imaging, and secretion studies, provides a robust framework for the evaluation of insulin secretagogues and the development of novel therapeutics for type 2 diabetes.

References

The Dawn of Oral Antidiabetic Therapy: A Technical Guide to the Discovery and Development of Early Agents

An in-depth exploration of the scientific foundations of the first oral treatments for type 2 diabetes, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the seminal discoveries and developmental pathways of the first two major classes of oral antidiabetic agents: the sulfonylureas and the biguanides. We will examine the serendipitous observations that led to their identification, the intricate molecular mechanisms through which they exert their glucose-lowering effects, the key experimental protocols that elucidated these actions, and the early clinical data that established their therapeutic utility.

The Sulfonylureas: From Antibacterial Side Effects to Targeted Insulin (B600854) Secretion

The journey of the sulfonylureas began unexpectedly in the 1940s during the clinical investigation of sulfonamide antibiotics for typhoid fever. French physician Marcel Janbon observed that a particular sulfonamide derivative, 2254 RP, induced hypoglycemic states in patients, some leading to convulsions and coma[1][2][3][4]. This critical observation was further investigated by his colleague, Auguste Loubatières, who, through a series of animal experiments, demonstrated that the hypoglycemic effect was due to the stimulation of insulin secretion from the pancreas[1][2][3]. Loubatières astutely proposed that these compounds could be used to treat certain forms of diabetes[1]. This foundational work paved the way for the development of the first generation of sulfonylurea drugs, including tolbutamide (B1681337) and chlorpropamide (B1668849), which became commercially available in the mid-1950s[4][5].

Mechanism of Action: Unlocking Pancreatic Beta-Cell Insulin Release

Sulfonylureas exert their primary effect by directly stimulating the secretion of insulin from pancreatic β-cells[6]. Their molecular target is the ATP-sensitive potassium (KATP) channel on the β-cell membrane[6]. This channel is a complex of two protein subunits: the sulfonylurea receptor 1 (SUR1), which is a member of the ATP-binding cassette transporter family, and the inwardly rectifying potassium channel subunit Kir6.2, which forms the pore of the channel[6].

Under basal (low glucose) conditions, the KATP channels are open, allowing potassium ions (K+) to flow out of the β-cell. This efflux of positive charge maintains a negative membrane potential, keeping the cell in a hyperpolarized, resting state. When a sulfonylurea molecule binds to the SUR1 subunit, it induces a conformational change that closes the KATP channel[6]. The closure of these channels prevents K+ efflux, leading to a buildup of positive charge inside the cell and depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream[3].

Key Experimental Protocols

The elucidation of the sulfonylurea mechanism of action relied on several key experimental techniques:

1. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets: This in vitro assay is fundamental to assessing the direct effects of compounds on insulin secretion.

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., rodents) or human donors by collagenase digestion of the pancreas followed by density gradient centrifugation to separate the islets from acinar and other tissues.

-

Static Incubation: Batches of isolated islets are pre-incubated in a buffer with low glucose concentration (e.g., 2.8 mM). They are then transferred to a buffer containing either low or high glucose (e.g., 16.7 mM), with or without the test compound (e.g., a sulfonylurea).

-

Insulin Measurement: After a defined incubation period (e.g., 1 hour), the supernatant is collected, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)[7][8][9]. The insulin content of the islets can also be extracted and measured to normalize the secretion data.

2. Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel activity in the cell membrane of individual β-cells, providing definitive evidence for the effect of sulfonylureas on KATP channels.

-

Cell Preparation: Pancreatic islets are dispersed into single β-cells.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip, filled with an electrolyte solution, is pressed against the surface of a β-cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Recording Configurations:

-

Cell-Attached: Records the activity of the ion channels in the patch of membrane under the pipette without disrupting the cell's interior.

-

Whole-Cell: The membrane patch is ruptured, allowing the electrode to be in electrical continuity with the entire cell, measuring the sum of currents from all channels on the cell surface.

-

Inside-Out Patch: The patch of the membrane is excised from the cell, with the intracellular surface facing the bath solution, allowing for the direct application of substances to the intracellular side of the channels.

-

-

Data Analysis: The electrical currents flowing through the ion channels are recorded and analyzed to determine the effect of sulfonylureas on channel opening and closing[10][11][12].

Early Clinical Trial Data

The first-generation sulfonylureas demonstrated significant efficacy in lowering blood glucose levels in patients with maturity-onset diabetes.

| Drug | Study (Year) | Patient Population | Key Findings |

| Tolbutamide | Hurwitz & McCuistion (1957)[13] | Diabetic patients | Double-blind study confirming the hypoglycemic effect of tolbutamide compared to placebo. |

| Lambert et al. | Nondiabetic and diabetic humans | In nondiabetics, tolbutamide caused a maximal reduction in blood sugar within one to two hours. It was effective in controlling diabetes in patients with mild, stable disease, over 40 years of age, and with a previous insulin requirement of 5-30 units per day[14]. | |

| Chlorpropamide | Schumacher et al. (1958)[15] | 53 diabetic patients | In 31 adult patients with stable diabetes, treatment was successful in 28. In 23 of these, fasting blood sugar was maintained at less than 140 mg/100 ml, and postprandial blood sugar at less than 160 mg/100 ml. The average maintenance dose was 285 mg daily[15]. |

| Cardonnet et al. (1959)[16] | Normal subjects and diabetics | Clinical study confirming the effects of chlorpropamide on blood glucose. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Sulfonylurea mechanism of action in pancreatic β-cells.

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

The Biguanides: From Herbal Remedy to Metabolic Master Regulator

The origins of the biguanides can be traced back to the use of the plant Galega officinalis (Goat's Rue) in traditional European medicine for symptoms that are now associated with diabetes[17]. In the early 20th century, guanidine (B92328) was identified as the active, glucose-lowering component of this plant[17]. However, guanidine itself was too toxic for clinical use. This led to the synthesis of less toxic derivatives, including metformin (B114582), phenformin (B89758), and buformin[18]. The French physician Jean Sterne was the first to conduct clinical trials with metformin in 1957, recognizing its potential as a safe and effective oral antidiabetic agent, which he aptly named "Glucophage," meaning "glucose eater"[13][15][17][18][19]. While phenformin and buformin (B1668040) were later withdrawn from the market in many countries due to a high risk of lactic acidosis, metformin has become a cornerstone of type 2 diabetes therapy worldwide[18].

Mechanism of Action: Targeting the Liver and Beyond

Unlike sulfonylureas, biguanides do not stimulate insulin secretion. Their primary glucose-lowering effect is the inhibition of hepatic gluconeogenesis, the process by which the liver produces glucose[20]. The key molecular player in metformin's action is the AMP-activated protein kinase (AMPK), a cellular energy sensor[20][21][22].

Metformin is thought to accumulate in the mitochondria of liver cells (hepatocytes), where it mildly inhibits Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels activate AMPK. Activated AMPK then phosphorylates and inactivates key enzymes involved in gluconeogenesis, such as acetyl-CoA carboxylase (ACC), and also downregulates the expression of gluconeogenic genes[20][21][22].

In addition to its hepatic effects, metformin also increases glucose uptake and utilization in peripheral tissues, such as skeletal muscle, and may decrease the absorption of glucose from the gastrointestinal tract[20].

Key Experimental Protocols

The investigation of the biguanide (B1667054) mechanism of action has involved a variety of experimental approaches:

1. Measurement of Hepatic Glucose Production (HGP): These techniques are used to quantify the rate at which the liver releases glucose into the circulation.

-

In Vivo Tracer Studies: Stable isotope tracers, such as [6,6-²H₂]glucose or ¹³C-labeled substrates (e.g., glycerol, lactate), are infused into animal models or human subjects. By measuring the dilution of the tracer in the blood, the rate of endogenous glucose production can be calculated[23][24][25][26]. The effect of a drug like metformin can be assessed by comparing HGP before and after its administration.

-

Perfused Liver Studies: The liver of an animal is isolated and perfused with a buffered, oxygenated solution containing substrates for gluconeogenesis. The concentration of glucose in the effluent is measured to determine the rate of glucose production by the liver in a controlled environment[27].

2. Assessment of AMPK Activation:

-

Western Blotting: The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α subunit at a specific threonine residue (Thr172). This is done by separating protein extracts from cells or tissues by gel electrophoresis, transferring them to a membrane, and probing with antibodies that specifically recognize the phosphorylated form of AMPK. The phosphorylation of downstream targets of AMPK, such as ACC, can also be measured as an indicator of AMPK activity[21][28][29].

-

Kinase Assays: The enzymatic activity of AMPK can be directly measured by immunoprecipitating the kinase from cell or tissue lysates and then incubating it with a specific substrate peptide and radiolabeled ATP. The incorporation of the radiolabel into the substrate is then quantified[21].

Early Clinical Trial Data

Early studies of biguanides demonstrated their effectiveness in lowering blood glucose, particularly in overweight individuals with maturity-onset diabetes.

| Drug | Study (Year) | Patient Population | Key Findings |

| Phenformin | T.D. et al. (1969)[30] | Normal subjects | In starved normal subjects, phenformin induced a significant hypoglycemic effect, which was attributed to the inhibition of gluconeogenesis[30]. |

| Metformin | Sterne, J. (1957)[17][19] | Diabetic patients | First clinical report on the use of metformin in diabetes, noting its glucose-lowering effect without causing hypoglycemia[17][19]. |

| Phenformin vs. Metformin | Clarke & Duncan (1968) | Uncontrolled obese diabetics | Comparative study showing the effects of chlorpropamide and metformin on weight and blood glucose. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metformin's primary mechanism of action in hepatocytes.

References

- 1. [The discovery of hypoglycemic sulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youthmedicaljournal.com [youthmedicaljournal.com]

- 6. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variations in ATP-sensitive K+ channel activity provide evidence for inherent metabolic oscillations in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ORAL ADMINISTRATION OF ORINASE® (TOLBUTAMIDE)—Clinical Observations of Effect on Nondiabetic and Diabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ccjm.org [ccjm.org]

- 16. Clinical study of the effects of chlorpropamide on normal subjects and on diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. publications.aston.ac.uk [publications.aston.ac.uk]

- 18. medecinesciences.org [medecinesciences.org]

- 19. researchgate.net [researchgate.net]

- 20. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 23. researchgate.net [researchgate.net]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. In-vivo Measurement of Glucose and Alanine Metabolism with Stable Isotopic Tracers | Semantic Scholar [semanticscholar.org]

- 26. A modelling approach to hepatic glucose production estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. newatlas.com [newatlas.com]

- 30. Phenformin-induced hypoglycaemia in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Purification of Metformin Hydrochloride: A Technical Guide

Introduction

Metformin (B114582), marketed under various trade names, is a first-line oral medication for the management of type 2 diabetes.[1] Chemically, it is a biguanide (B1667054) derivative, N,N-dimethylimidodicarbonimidic diamide.[2] Its primary function is to decrease hepatic glucose production, increase insulin (B600854) sensitivity, and enhance glucose uptake in peripheral tissues.[3] The therapeutic effects are largely mediated through the activation of 5' AMP-activated protein kinase (AMPK).[4][5] This guide provides an in-depth overview of the chemical synthesis, purification, and analytical validation of Metformin hydrochloride, the most common pharmaceutical salt form, intended for researchers and professionals in drug development.

Chemical Synthesis

The most prevalent and industrially scalable synthesis of Metformin hydrochloride involves a one-pot reaction between dicyandiamide (B1669379) (2-cyanoguanidine) and dimethylamine (B145610) hydrochloride.[1][4] This reaction forms the core of numerous patented manufacturing processes, which may vary in their choice of solvent and specific reaction conditions.[4]

Reaction Scheme

The fundamental chemical transformation is a nucleophilic attack of dimethylamine on the nitrile carbon of dicyandiamide.

Caption: Chemical synthesis pathway of Metformin Hydrochloride.

Experimental Protocol: Synthesis

The following protocol is a representative example based on common industrial methods.

-

Charging the Reactor: A suitable reaction vessel is charged with dicyandiamide and dimethylamine hydrochloride. The molar ratio is typically equimolar, though slight excesses of dimethylamine hydrochloride (e.g., 1:1.1) may be used.[6][7]

-

Solvent Addition: A high-boiling point solvent such as N,N-dimethylacetamide (DMAC) or dimethyl sulfoxide (B87167) (DMSO) is added.[6][7] The use of a solvent is advantageous as it facilitates heat transfer and mixing, preventing localized overheating and potential safety hazards associated with exothermic reactions.[6][7] Some processes also use toluene (B28343) or proceed under melt conditions without a solvent.[2][8]

-

Reaction: The mixture is heated under constant stirring to a temperature of approximately 140-160°C.[3][5][6] The reaction is maintained at this temperature for 4 to 8 hours.[6][7] Reaction progress can be monitored by techniques like ion chromatography to track the disappearance of dicyandiamide.[9]

-

Crystallization of Crude Product: Upon completion, the reaction mixture is cooled to 20-30°C to induce crystallization of the crude Metformin hydrochloride product.[6][10]

-

Isolation: The precipitated solid is isolated from the reaction mixture by centrifugation or filtration. The collected solid is then dried under reduced pressure to yield the crude product.[6][10]

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Reactant Molar Ratio (Dicyandiamide:Dimethylamine HCl) | 1:1 to 1:1.2 | [6][7] |

| Reaction Temperature | 140-160°C | [3][5][6] |

| Reaction Time | 4 - 8 hours | [6][7] |

| Crude Yield | 80% - 96% | [1][2][6][7] |

Purification

The crude Metformin hydrochloride obtained from the synthesis step requires purification to remove unreacted starting materials, by-products, and residual solvent to meet stringent pharmaceutical standards. The primary method for purification is recrystallization.

Experimental Protocol: Purification

-

Dissolution: The crude Metformin hydrochloride is dissolved in a suitable solvent system, commonly an 70-80% aqueous ethanol (B145695) solution, by heating to reflux (approx. 64-72°C).[11][12]

-

Decolorization: Activated carbon is added to the hot solution to adsorb colored impurities. The mixture is stirred for a short period before being filtered while hot to remove the activated carbon.[9][11]

-

pH Adjustment: The pH of the filtrate may be adjusted to 3-6 with hydrochloric acid to ensure the stability of the hydrochloride salt and optimize crystallization.[9][11]

-

Controlled Crystallization: The hot, clear filtrate is subjected to a controlled cooling process. A slow cooling rate (e.g., 1°C every 20 minutes) with slow stirring is crucial for obtaining well-defined crystals and high purity. The solution is cooled to a low temperature (e.g., -10°C to 0°C) to maximize the yield of the purified product.[7][12]

-

Isolation and Drying: The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum at 60-90°C to yield the final, high-purity Metformin hydrochloride.[8]

Purification and Analysis Workflow

References

- 1. rroij.com [rroij.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. ClinPGx [clinpgx.org]

- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation of metformin by HPLC. [wisdomlib.org]

- 8. researchtrend.net [researchtrend.net]

- 9. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 10. ijnrd.org [ijnrd.org]

- 11. RP-HPLC method development and validation for metformin hydrochloride. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Effects of Sitagliptin on Incretin Hormones

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Sitagliptin (B1680988), a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic efficacy is primarily mediated through the incretin (B1656795) system. This guide provides an in-depth technical overview of Sitagliptin's mechanism of action, its quantitative effects on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), and the experimental protocols used to elucidate these effects. By preventing the rapid degradation of endogenous incretins, Sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control.[3][4][5]

Core Mechanism of Action: The Incretin Pathway

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion, highlighting the role of gut-derived hormones. The two primary incretin hormones are GLP-1 and GIP, released from intestinal L-cells and K-cells, respectively, in response to nutrient intake.[1][4]

These hormones are crucial for glucose homeostasis via several actions:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[3][4]

-

Suppressing glucagon secretion from pancreatic α-cells in a glucose-dependent manner, which reduces hepatic glucose production.[1][3][5]

-

Slowing gastric emptying and reducing appetite (primarily a GLP-1 effect).[6]

The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][3] Sitagliptin is a selective inhibitor of DPP-4. By blocking this enzyme, Sitagliptin increases the circulating concentrations of active GLP-1 and GIP, thereby prolonging their glucoregulatory effects.[1][3][7] This glucose-dependent mechanism of action confers a low risk of hypoglycemia when used as monotherapy.[1][5]

Figure 1: Mechanism of Action of Sitagliptin on the Incretin Pathway.

Quantitative Data: Effects on Incretin Hormone Levels

Clinical and preclinical studies have consistently demonstrated Sitagliptin's ability to augment active incretin hormone concentrations. The data below summarizes key findings from various studies.

Table 1: Summary of Sitagliptin's Effect on GLP-1 Levels

| Study Population | Sitagliptin Dosage | Duration | Key Findings on Active/Intact GLP-1 | Citation(s) |

| Patients with Type 1 Diabetes | 100 mg/day | 16 weeks | Post-meal GLP-1 levels were significantly higher (P<0.001) vs. placebo. | [8] |

| Patients with T2DM on Liraglutide | 100 mg | Single Dose | Augmented meal-induced intact GLP-1 concentrations by 78.4% (P<0.0001) vs. placebo. | [9][10] |

| Patients post-TPIAT* | Not specified | 1 year | AUC for GLP-1 was significantly higher vs. placebo (4,358 ± 326 vs. 1,696 ± 426, p=0.0002). | [11] |

| Healthy Lean & Obese Subjects | Not specified | Not specified | Modestly augmented plasma intact GLP-1 levels during intraduodenal glucose infusion. | [12] |

| Mice | Not specified | Not specified | Active GLP-1 level in plasma increased to 6.5 ± 1.3 pmol/l compared to 1.2 ± 0.3 pmol/l in controls. | [13] |

| Mice (OGTT**) | 10 mg/kg | Single Dose | Increased fasting (6.9 ± 3.8 pmol/L) and post-OGTT (10.9 ± 3.9 pmol/L) intact GLP-1 levels. | [14] |

*TPIAT: Total Pancreatectomy with Islet Autotransplantation **OGTT: Oral Glucose Tolerance Test

Table 2: Summary of Sitagliptin's Effect on GIP Levels

| Study Population | Sitagliptin Dosage | Duration | Key Findings on Active/Intact GIP | Citation(s) |

| Patients with Type 1 Diabetes | 100 mg/day | 16 weeks | Post-meal GIP levels were lower (P=0.03) vs. placebo. | [8] |

| Patients with T2DM on Liraglutide | 100 mg | Single Dose | Augmented meal-induced intact GIP concentrations by 90.2% (P<0.0001) vs. placebo. | [9][10] |

| Patients post-TPIAT* | Not specified | 1 year | No significant difference in GIP AUC vs. placebo; levels decreased from baseline in both groups. | [11] |

| Healthy Lean & Obese Subjects | Not specified | Not specified | Substantially augmented plasma intact GIP levels during intraduodenal glucose infusion. | |

| Patients with T2DM | 100 mg/day | 13 days | Endogenous GIP improved β-cell function by 37 ± 12% during sitagliptin treatment. | [15] |

Experimental Protocols

Accurate measurement of active incretin hormones is critical but challenging due to their rapid degradation by DPP-4 in vivo and ex vivo.

General Protocol for Quantification of Active GLP-1

This protocol outlines a standard procedure for measuring active GLP-1(7-36)NH2 in plasma samples following Sitagliptin administration, typically using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

1. Subject Preparation and Dosing:

-

Subjects (human or animal) are fasted overnight.

-

Baseline blood samples are collected.

-

Sitagliptin or placebo is administered orally at the specified dose (e.g., 100 mg for humans, 10 mg/kg for mice).[8][14]

2. Stimulation (e.g., Meal Test or OGTT):

-

After a defined period post-dosing (e.g., 30-60 minutes), a standardized meal or oral glucose solution (e.g., 2 g/kg for mice) is administered to stimulate incretin release.[16]

3. Blood Sample Collection and Processing:

-

Blood is drawn at timed intervals (e.g., 0, 5, 10, 15, 30, 60, 120 minutes) post-stimulation.[11][16]

-

Critical Step: Blood must be collected into pre-chilled tubes containing an anticoagulant (e.g., EDTA) and a specific DPP-4 inhibitor (e.g., valine-pyrrolidide) to prevent ex vivo degradation of active GLP-1.[16]

-

Samples are immediately placed on ice and centrifuged at low temperature (e.g., 4°C) to separate plasma.

-

Plasma is aliquoted and stored at -80°C until analysis.

4. Quantification by Sandwich ELISA:

-

Principle: The assay utilizes two antibodies that bind to different epitopes on the active GLP-1 molecule. A capture antibody is coated onto a microplate well, and a detection antibody is conjugated to an enzyme (e.g., HRP).

-

Procedure:

- Standards, controls, and plasma samples are added to the antibody-coated microplate.

- The plate is incubated to allow active GLP-1 to bind to the capture antibody.

- After washing, the enzyme-linked detection antibody is added, which binds to the captured GLP-1.

- Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a measurable colorimetric or fluorescent signal.

- The signal intensity, proportional to the amount of active GLP-1, is read using a microplate reader.

-

Data Analysis: A standard curve is generated, and the concentrations of active GLP-1 in the samples are interpolated from this curve. Commercially available ELISA kits (e.g., from Millipore, Alpco, Mercodia) are frequently used.[13][16]

Figure 2: Experimental Workflow for Quantifying Sitagliptin's Effect on GLP-1.

Downstream Clinical Effects and Implications

The elevation of active GLP-1 and GIP levels by Sitagliptin translates into significant clinical benefits for patients with T2DM. The logical cascade from enzyme inhibition to glycemic control is well-established.

-

DPP-4 Inhibition: Sitagliptin selectively blocks the DPP-4 enzyme.

-

Increased Incretin Levels: This leads to a 2- to 3-fold increase in postprandial active GLP-1 and GIP concentrations.

-

Pancreatic Response:

-

Improved Glycemic Control: The dual action on insulin and glucagon leads to reductions in both postprandial and fasting plasma glucose, ultimately lowering HbA1c levels.[3]

-

Safety Profile: Due to the glucose-dependent nature of its action, Sitagliptin has a low incidence of hypoglycemia and is generally weight-neutral.[3][4]

Figure 3: Logical Pathway from DPP-4 Inhibition to Clinical Outcomes.

Conclusion

Sitagliptin effectively enhances the endogenous incretin system by inhibiting the DPP-4 enzyme. This mechanism robustly increases the bioavailability of active GLP-1 and GIP, leading to improved pancreatic islet function and overall glycemic control in a glucose-dependent manner. The quantitative data from numerous studies confirm its significant impact on incretin hormone levels, underpinning its established role as a valuable therapeutic agent in the management of type 2 diabetes. Understanding the technical details of its action and the methodologies for its evaluation is crucial for ongoing research and development in the field of metabolic diseases.

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 3. droracle.ai [droracle.ai]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. droracle.ai [droracle.ai]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 11. Sitagliptin treatment increases GLP-1 without improving diabetes outcomes after total pancreatectomy with islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Endogenous Glucose-Dependent Insulinotropic Polypeptide Contributes to Sitagliptin-Mediated Improvement in β-Cell Function in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Evaluating the Efficacy of "Hypoglycemic Agent 1": Application Notes and Protocols for Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common animal models for assessing the efficacy of "Hypoglycemic Agent 1," a novel glucagon-like peptide-1 (GLP-1) receptor agonist. Detailed protocols for inducing diabetic phenotypes and evaluating the therapeutic potential of this agent are outlined below.

Mechanism of Action: GLP-1 Receptor Signaling Pathway

"this compound" is a GLP-1 receptor agonist that mimics the action of the endogenous incretin (B1656795) hormone GLP-1. Upon binding to its G-protein coupled receptor (GPCR) on pancreatic β-cells, it initiates a signaling cascade that potentiates glucose-stimulated insulin (B600854) secretion.[1][2][3] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia.[4][5] Beyond its effects on insulin secretion, GLP-1 receptor activation is also associated with the inhibition of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite, contributing to overall glycemic control and potential weight loss.[6][7]

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of "this compound." The following models are widely used and recapitulate key aspects of type 2 diabetes in humans.

-

db/db Mouse: This is a genetic model of obesity, insulin resistance, and type 2 diabetes resulting from a mutation in the leptin receptor.[8][9][10] These mice develop hyperglycemia, hyperinsulinemia, and progressive β-cell dysfunction, making them an ideal model for studying the long-term effects of hypoglycemic agents.[8][11]

-

Diet-Induced Obese (DIO) Mouse: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance, closely mimicking the progression of type 2 diabetes in a significant portion of the human population.[12][13] This model is particularly useful for evaluating agents that may also have an effect on body weight and food intake.[13]

-

Streptozotocin (STZ)-Induced Diabetic Rat: STZ is a chemical that is toxic to pancreatic β-cells.[14][15] A single high dose of STZ can induce a model of type 1 diabetes, while administration of a lower dose in combination with a high-fat diet can produce a model of type 2 diabetes.[14][16]

Data Presentation: Efficacy of GLP-1 Receptor Agonists in Preclinical Models

The following table summarizes the quantitative data from studies evaluating the efficacy of representative GLP-1 receptor agonists in various animal models.

| Animal Model | Agent (Dosage) | Duration | Change in Blood Glucose | Change in Body Weight | Change in HbA1c | Reference |

| db/db Mouse | Liraglutide (B1674861) (75, 150, 300 µg/kg/day) | 6 weeks | Dose-dependent significant reduction compared to vehicle.[1] | Significant reduction with 300 µg/kg dose.[1] | Significant reduction.[2] | [1][2] |

| db/db Mouse | Semaglutide (30 nmol/kg/day) | 11 weeks | Significant reduction in fed blood glucose levels.[10] | Significant and sustained reduction.[10] | Significant reduction.[10] | [10] |

| Diet-Induced Obese (DIO) Mouse | Exenatide (B527673) (3, 10, 30 µg/kg/day) | 4 weeks | Not explicitly stated, but improved metabolic status. | Dose-dependent reduction in body weight gain.[17] | Not reported. | [17] |

| KKAy Mouse | Liraglutide (250 µg/kg/day) | 6 weeks | Significant decrease in fasting blood glucose.[12] | Not explicitly stated, but improved metabolic parameters. | Not reported. | [12] |

| db/db UNx-ReninAAV Mouse | Semaglutide (30 nmol/kg/day) | 11 weeks | Significant reduction in fed blood glucose.[10] | Significant reduction.[10] | Significant reduction.[10] | [10] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Induction of Diabetes in Animal Models

-

db/db Mice: These mice spontaneously develop diabetes due to their genetic background.[9][10] No induction procedure is necessary. Mice are typically used for studies starting at 8-10 weeks of age when hyperglycemia is established.[14]

-

Diet-Induced Obese (DIO) Mice:

-

House C57BL/6J mice (male, 6 weeks old) individually.

-

Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks.[12][13]

-

Monitor body weight and food intake weekly.

-

Confirm the development of obesity and insulin resistance through body weight measurements and baseline glucose/insulin levels before initiating treatment.

-

-

Streptozotocin (STZ)-Induced Diabetic Rats (Type 2 Model):

-

Acclimatize male Sprague-Dawley or Wistar rats for one week.

-

Administer a single intraperitoneal (IP) injection of nicotinamide (B372718) (110 mg/kg) to partially protect β-cells.

-

Fifteen minutes later, administer a single IP injection of STZ (65 mg/kg) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).[14]

-

Monitor blood glucose levels 48-72 hours post-injection to confirm the diabetic state (fasting blood glucose > 250 mg/dL).

-

Administration of "this compound"

-

Route of Administration: "this compound" is typically administered via subcutaneous (SC) injection.

-

Dosage and Frequency: The dosage and frequency will depend on the pharmacokinetic profile of the specific agent. Based on preclinical data for similar GLP-1 receptor agonists, a starting point could be a once-daily injection.[1][10] Dose-response studies are recommended to determine the optimal therapeutic dose.

-

Vehicle Control: A vehicle control group (receiving injections of the vehicle solution without the active agent) must be included in all experiments.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load and is a primary measure of insulin sensitivity.[18]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[17]

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17][19]

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison between treatment groups.

Intraperitoneal Insulin Tolerance Test (IPITT)

The IPITT evaluates the peripheral tissue response to insulin.[20]

-

Fast mice for 4-6 hours (with access to water).[20]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.[20]

-

Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.[20]

-

Plot the percentage of initial blood glucose over time to assess insulin sensitivity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of "this compound."

References

- 1. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exenatide reverses dysregulated microRNAs in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semaglutide lowers body weight in rodents via distributed neural pathways | Lund University [lunduniversity.lu.se]

- 6. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Liraglutide improved the cognitive function of diabetic mice via the receptor of advanced glycation end products down-regulation | Aging [aging-us.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Early liraglutide treatment is better in glucose control, β-cell function improvement and mass preservation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effects of GLP-1 agonists on HbA1c and insulin dose among patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiobesity action of peripheral exenatide (exendin-4) in rodents: effects on food intake, body weight, metabolic status and side-effect measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Weight Loss Outcomes Among Early High Responders to Exenatide Treatment: A Randomized, Placebo Controlled Study in Overweight and Obese Women [frontiersin.org]

- 20. Frontiers | The effects of GLP-1 agonists on HbA1c and insulin dose among patients with type 1 diabetes [frontiersin.org]

Application Note: Preparing "Hypoglycemic Agent 1" Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Hypoglycemic agent 1" is a synthetic small molecule inhibitor under investigation for its potential to modulate glucose metabolism in cellular models. Accurate and reproducible in vitro studies depend critically on the correct preparation of stock solutions. Like many organic small molecules, this agent exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent. This document provides detailed protocols for determining solubility, preparing high-concentration stock solutions, and making working dilutions for cell culture experiments. Adherence to these guidelines will help ensure compound stability, minimize solvent-induced cytotoxicity, and maintain experimental consistency.

Data Presentation

The successful application of "this compound" in cell-based assays is contingent upon its solubility and the careful control of solvent concentrations. The quantitative data below provides essential information for handling and preparing this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 453.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% |

| Storage (Powder) | Store at -20°C for up to 3 years[1][2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≥ 80 mg/mL (≥ 176.4 mM) | Preferred solvent for high-concentration stock solutions.[3][4] Use fresh, anhydrous DMSO as it can absorb moisture.[1][5] |

| Ethanol | ~10 mg/mL (~22.0 mM) | Alternative solvent. Final concentration in media should be kept low.[6][7] |

| Water | Insoluble | |

| PBS (pH 7.4) | Insoluble | |

| Cell Culture Medium | Insoluble | Direct dissolution is not recommended. |

Table 3: Recommended Concentration Guidelines for Stock and Working Solutions

| Solution Type | Recommended Concentration | Maximum Final Solvent Concentration in Culture |

| Stock Solution | 10-50 mM in 100% DMSO | N/A |

| Working Solution | 0.1-100 µM in cell culture medium | DMSO: ≤ 0.5% (v/v).[8][9] Many cell lines tolerate 0.5%, but ≤ 0.1% is safer for sensitive or primary cells.[2][10] A vehicle control is mandatory.[2][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the crucial first step for most cell-based assays.

Materials:

-

"this compound" powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO)

-

Sterile, amber, or light-protecting microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional, as DMSO is typically sterile and bactericidal)[3][8][11]

Procedure:

-

Pre-handling: Before opening, centrifuge the vial of "this compound" powder at 200-500 RPM for 1 minute to ensure all powder is collected at the bottom of the vial.[1]

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to make a 10 mM stock from 5 mg of powder:

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))[12]

-

Calculation:

-

Mass = 5 mg = 0.005 g

-

Concentration = 10 mM = 0.010 mol/L

-

Molecular Weight = 453.5 g/mol

-

Volume (L) = 0.005 g / (0.010 mol/L * 453.5 g/mol ) = 0.00110 L = 1.10 mL

-

-

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), carefully add 1.10 mL of anhydrous DMSO directly to the vial containing the 5 mg of powder.[8]

-

Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[1][3][6] Visually inspect the solution against a light source to ensure no particulates are present.

-

Sterilization (Optional): For highly sensitive applications or long-term storage, the solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.[3][6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][3][8]

-

Storage: Store the aliquots at -20°C or -80°C. The stock solution in DMSO is typically stable for up to 3-6 months when stored properly.[8][11][13]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations.

Materials:

-

10 mM "this compound" stock solution in DMSO

-

Appropriate cell culture medium, pre-warmed to 37°C

-

Cultured cells in multi-well plates or flasks

-

Sterile pipette tips and tubes

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, the dilution factor is 1:1000.

-

Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix immediately and thoroughly by gentle pipetting or vortexing.

-

Important: Always add the small volume of DMSO stock to the larger volume of aqueous medium and mix immediately to prevent precipitation.[5] The final DMSO concentration in this example is 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO to 999 µL of medium). This is essential to distinguish the effects of the compound from the effects of the solvent.[2][3]

-

Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of "this compound" or the vehicle control.

-

Incubation: Return the cells to the incubator for the period specified by your experimental design.

Visualizations

Diagrams are provided to clarify experimental workflows and the biological context.

Caption: Workflow for preparing and using this compound in cell culture.

Caption: A potential signaling pathway modulated by a hypoglycemic agent.

Caption: Logic of preparing working solutions via serial dilution.

References

- 1. file.selleckchem.com [file.selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 8. captivatebio.com [captivatebio.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. lifetein.com [lifetein.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Molarity and Concentration Calculators: Novus Biologicals [novusbio.com]

- 13. manuals.plus [manuals.plus]

- 14. physiologyweb.com [physiologyweb.com]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Dosage Calculation for Hypoglycemic Agents in Mouse Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of dosage calculation and administration of hypoglycemic agents in mouse models of diabetes. This document uses two widely studied agents, Metformin and Glibenclamide , as examples to illustrate the protocols.

Principle of Dosage Calculation

Accurate dose determination is critical for the translation of preclinical findings. A common and reliable method for extrapolating doses between species is based on Body Surface Area (BSA), which correlates better with metabolic rate than body weight alone. The formula for converting a human dose to an animal equivalent dose is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [1]

The Km factor is a correction factor calculated as Body Weight (kg) divided by Body Surface Area (m²).

Table 1: Species Km Factors for Dose Conversion

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |

|---|---|---|---|

| Human | 60 | 1.60 | 37 |

| Mouse | 0.02 | 0.007 | 3 |

Source:[1]

Example Calculation: To convert a human dose of 500 mg for a 60 kg person (8.33 mg/kg) to a Mouse Equivalent Dose (MED):

-

MED (mg/kg) = 8.33 mg/kg × (37 / 3) ≈ 102.7 mg/kg

Data Presentation: Dosages for Mouse Studies

The optimal dose in a mouse study depends on the specific agent, the mouse strain, the diabetes model, and the research objective. The following tables summarize commonly reported dosage ranges for Metformin and Glibenclamide.

Table 2: Example Dosage Ranges of Hypoglycemic Agents in Mouse Models

| Agent | Mouse Model | Dosage Range (mg/kg/day) | Route of Administration | Reference |

|---|---|---|---|---|

| Metformin | Diet-Induced Obesity (DIO) | 250 - 600 mg/kg | Oral Gavage (p.o.) | [2] |

| db/db mice | 125 - 500 mg/kg (twice daily) | Oral Gavage (p.o.) | [3] | |

| Streptozotocin (STZ)-induced | 250 mg/kg | Oral Gels | [4] | |

| Glibenclamide | NOD (Non-obese diabetic) mice | 9 - 12.6 mg/day (via pellet) | Subcutaneous (s.c.) Pellet | |

| Goto-Kakizaki (GK) Rat* | 0.4 mg/kg | Oral Gavage (p.o.) |

| | Wild-Type Mice | ~0.5 - 50 mg/kg/day (via pellet) | Subcutaneous (s.c.) Pellet | |

*Note: Data from rat models are often used as a starting point for mouse studies, with appropriate allometric scaling.

Table 3: Preparation of Stock Solutions for Oral Gavage

| Agent | Desired Dose (mg/kg) | Stock Concentration (mg/mL) | Vehicle | Volume per 25g Mouse (µL) |

|---|---|---|---|---|

| Metformin | 250 mg/kg | 25 mg/mL | Sterile Saline or Water | 250 µL |

| Glibenclamide | 5 mg/kg | 0.5 mg/mL | 0.5% CMC in Saline | 250 µL |

Calculation: Volume (mL) = (Dose (mg/kg) × Body Weight (kg)) / Stock Concentration (mg/mL). For a 25g (0.025 kg) mouse at 250 mg/kg, the required dose is 6.25 mg. With a 25 mg/mL stock, the volume is 6.25 mg / 25 mg/mL = 0.25 mL or 250 µL.

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ)

STZ is a chemical toxic to pancreatic β-cells and is widely used to induce a model of type 1 diabetes.

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M Sodium Citrate (B86180) buffer (pH 4.5)

-

Insulin (B600854) syringes (26-28G)

-

Glucometer and test strips

Procedure:

-

Preparation: Prepare the citrate buffer and chill on ice. STZ is light-sensitive and degrades quickly in solution; therefore, dissolve STZ in the cold citrate buffer immediately before injection.

-

Animal Fasting: Fast mice for 4-6 hours prior to STZ injection. Water should be available ad libitum.

-

Dosing Regimen:

-

High-Dose Protocol: A single intraperitoneal (IP) injection of 120-150 mg/kg STZ is often used.

-

Low-Dose Protocol: For a model that more closely mimics the autoimmune progression of Type 1 diabetes, administer multiple low doses of STZ (e.g., 40-50 mg/kg) via IP injection for 5 consecutive days.

-

-

Injection: Anesthetize the mouse lightly if required by institutional protocols. Inject the calculated volume of STZ solution intraperitoneally.

-

Post-Injection Care: To prevent sudden hypoglycemia after β-cell lysis, provide mice with 10% sucrose (B13894) water for 24-48 hours post-injection.

-

Confirmation of Diabetes: Monitor blood glucose levels starting 72 hours after the final injection and weekly thereafter. Mice with non-fasting blood glucose levels consistently >250-300 mg/dL are considered diabetic and can be used for subsequent studies.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load and is a primary method for evaluating the efficacy of a hypoglycemic agent.

Materials:

-

Hypoglycemic Agent 1 (or vehicle control)

-

50% Dextrose (Glucose) solution, sterile

-

Oral gavage needles (18G)

-

Glucometer and test strips

-

Microvette tubes for blood collection (optional, for plasma analysis)

Procedure:

-

Animal Fasting: Fast mice for 4-6 hours in the morning (e.g., 9 am to 1 pm). Transfer mice to clean cages with water but no food.

-

Drug Administration: Administer "this compound" or vehicle control at the predetermined dose and time point before the glucose challenge (e.g., 30-60 minutes prior).

-

Baseline Glucose (t=0): Just before the glucose challenge, obtain a baseline blood glucose reading. Clean the tail with 70% ethanol, make a small nick in a tail vein, and gently milk the tail to obtain a small drop of blood for the glucometer.

-

Glucose Challenge: Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via oral gavage. The volume of 50% dextrose solution can be calculated as: Volume (µL) = Body Weight (g) × 2 (for a 1g/kg dose).

-

Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose gavage. Common time points are 15, 30, 60, and 120 minutes.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A reduction in the AUC for the agent-treated group compared to the vehicle group indicates improved glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

The ITT measures whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin injection.

Materials:

-

Humulin R (or other regular insulin)

-

Sterile 1X PBS or saline, cold

-

Syringes (26G or smaller)

-

Glucometer and test strips

-

20% Dextrose solution (for emergency use)

Procedure:

-

Animal Fasting: Fast mice for 4-6 hours.

-

Insulin Preparation: Prepare a fresh, diluted solution of insulin in cold sterile PBS or saline. A typical dose for wild-type mice is 0.5-1.0 U/kg body weight. For insulin-resistant models (e.g., DIO mice), a higher dose (1.0-2.0 U/kg) may be necessary.

-

Baseline Glucose (t=0): Obtain a baseline blood glucose reading from the tail vein immediately before insulin injection.

-

Insulin Injection: Administer the calculated dose of insulin via IP injection.

-

Blood Glucose Monitoring: Measure blood glucose at time points such as 15, 30, 45, 60, and 90 minutes post-injection.

-

Safety Monitoring: Observe mice closely for signs of severe hypoglycemia (lethargy, seizures). If a mouse becomes severely hypoglycemic (blood glucose < 25 mg/dL), administer an IP injection of 20% dextrose to rescue it.

-

Data Analysis: Plot blood glucose levels as a percentage of the baseline value over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Metformin's primary mechanism involves AMPK activation.

Caption: Sulfonylureas stimulate insulin secretion from β-cells.

Experimental Workflow Diagram

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test.

References

Quantifying "Hypoglycemic Agent 1" in Plasma Samples Using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of "Hypoglycemic Agent 1" (exemplified here by Gliclazide, a common sulfonylurea) in human plasma samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

The accurate quantification of therapeutic drugs in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies, bioequivalence assessment, and therapeutic drug monitoring. Gliclazide is a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1] This application note details a robust and validated HPLC method for the determination of Gliclazide in human plasma, employing a straightforward protein precipitation method for sample preparation.

Signaling Pathway of Sulfonylureas

Sulfonylureas, such as Gliclazide, exert their glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This process is initiated by the binding of the drug to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+). The subsequent increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[2]

Caption: Signaling pathway of sulfonylureas in pancreatic β-cells.

Experimental Protocol

This protocol outlines the procedure for sample preparation and HPLC analysis for the quantification of Gliclazide in plasma.

Materials and Reagents

-

Gliclazide reference standard

-

Glipizide (Internal Standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (Analytical grade)

-

Phosphoric acid (Analytical grade)

-

Water (HPLC grade)

-

Drug-free human plasma

Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: Atlantis dC18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) in a 55:45 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 230 nm.

-

Injection Volume: 100 µL.

-

Column Temperature: Ambient.

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare stock solutions of Gliclazide and Glipizide (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Gliclazide by serial dilution of the stock solution with the mobile phase to create calibration standards.

-

Spiked Plasma Samples: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) and quality control samples (low, medium, high concentrations) by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and effective technique for removing proteins from plasma samples.

-

Pipette 0.5 mL of the plasma sample (calibration standard, QC, or unknown sample) into a centrifuge tube.

-

Add a fixed amount of the Internal Standard (Glipizide) solution.

-

Add 2 mL of dichloromethane as the protein precipitating and extraction solvent.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 150 µL of the mobile phase.

-

Inject 100 µL of the reconstituted sample into the HPLC system.

Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of "this compound" in plasma.

Caption: Workflow for plasma sample preparation and HPLC analysis.

Method Validation and Data Presentation

The developed analytical method must be validated according to regulatory guidelines (e.g., FDA) to ensure its reliability. Key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area ratio of Gliclazide to the internal standard versus the nominal concentration.

| Parameter | Result |

| Concentration Range | 0.05 - 10.0 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Regression Equation | y = mx + c |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC | < 6.8% | < 9.3% | -5% to +5% |

| Medium QC | < 5.5% | < 7.5% | -5% to +5% |

| High QC | < 3.1% | < 3.8% | -5% to +5% |

| (Data adapted from reference) |

Recovery and Limit of Quantification (LOQ)

The extraction recovery of Gliclazide from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

| Parameter | Result |

| Mean Extraction Recovery | ~94% |

| Internal Standard Recovery | ~87% |

| Limit of Quantification (LOQ) | 0.05 µg/mL |

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of Gliclazide in human plasma. The one-step protein precipitation procedure is efficient and suitable for routine analysis in a clinical or research laboratory. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring of "this compound."

References

Application Note: Visualizing GLUT4 Translocation with Hypoglycemic Agent 1 using Immunofluorescence

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glucose transporter type 4 (GLUT4) is a critical protein in maintaining whole-body glucose homeostasis.[1] Expressed primarily in adipose and muscle tissues, GLUT4 is responsible for insulin-stimulated glucose uptake.[2][3] In the absence of insulin (B600854) or other stimuli, GLUT4 is sequestered within intracellular vesicles.[2][4] Upon stimulation by a hypoglycemic agent like insulin, a complex signaling cascade is initiated, leading to the translocation of these GLUT4-containing vesicles to the plasma membrane.[4][5] This process results in an increased number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.[2]

Impaired GLUT4 translocation is a hallmark of insulin resistance and type 2 diabetes, making this process a key target for therapeutic drug discovery.[1][6] Immunofluorescence microscopy offers a powerful method to visualize and quantify the redistribution of GLUT4 from the cytoplasm to the plasma membrane, providing a robust assay for screening and characterizing the efficacy of novel hypoglycemic compounds.[7][8] This application note provides a detailed protocol for assessing the effect of "Hypoglycemic agent 1" on GLUT4 translocation in cultured cells using confocal immunofluorescence microscopy.

Principle of the Assay

This assay quantifies the translocation of GLUT4 to the cell surface by immunofluorescently labeling GLUT4 and a plasma membrane marker. In the basal (unstimulated) state, the GLUT4 signal is predominantly localized in the perinuclear and cytoplasmic regions. Following stimulation with an effective hypoglycemic agent, a marked increase in the GLUT4 signal at the plasma membrane is observed. This redistribution is often quantified by measuring the colocalization of the GLUT4 signal with a plasma membrane marker or by analyzing the ratio of fluorescence intensity at the membrane versus the cytoplasm.[9][10]

Signaling Pathway for Insulin-Stimulated GLUT4 Translocation

The canonical pathway for insulin-induced GLUT4 translocation is initiated by insulin binding to its receptor, which triggers a phosphorylation cascade involving Insulin Receptor Substrate (IRS), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B).[2][11] Activated Akt then phosphorylates Akt Substrate of 160 kDa (AS160), which promotes the movement and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane.[11]

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow

The overall workflow involves cell culture and differentiation, treatment with the hypoglycemic agent, immunofluorescent staining, image acquisition via confocal microscopy, and subsequent quantitative image analysis.

Caption: Workflow for GLUT4 translocation immunofluorescence assay.

Detailed Experimental Protocol

This protocol is optimized for L6 myotubes but can be adapted for other relevant cell types like 3T3-L1 adipocytes.

Materials and Reagents

-

Cell Line: L6-GLUT4myc myoblasts or similar insulin-responsive cell line.

-

Culture Media: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Differentiation Media: DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin.

-

Buffers: Phosphate-Buffered Saline (PBS), Krebs-Ringer Phosphate HEPES (KRPH) buffer.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 or 0.1% Saponin in PBS.

-

Blocking Buffer: 5% Normal Goat Serum (NGS) or 3% Bovine Serum Albumin (BSA) in PBS.[12]

-

Primary Antibodies:

-

Secondary Antibodies:

-

Goat anti-rabbit IgG, Alexa Fluor 488 (or other green fluorophore).

-

Goat anti-mouse IgG, Alexa Fluor 568 (or other red fluorophore).

-

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

-

Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).

-

This compound: Test compound (e.g., Insulin at 100 nM as a positive control).

Procedure

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM with 10% FBS.

-

Seed cells onto glass coverslips in 24-well plates.

-

When cells reach ~80% confluency, switch to differentiation medium (DMEM with 2% horse serum).

-

Allow cells to differentiate for 5-7 days, replacing the medium every 2 days, until multinucleated myotubes are formed.

-

-

Cell Treatment:

-

Prior to treatment, serum starve the differentiated myotubes for 3-4 hours in serum-free DMEM or KRPH buffer.[13][14]

-